molecular formula C15H17NO2 B7867949 4-[2-(Benzyloxy)ethoxy]aniline

4-[2-(Benzyloxy)ethoxy]aniline

Cat. No.: B7867949
M. Wt: 243.30 g/mol
InChI Key: HPKUBPCWVCRYRD-UHFFFAOYSA-N
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Description

4-[2-(Benzyloxy)ethoxy]aniline is an organic compound with the molecular formula C15H17NO2. It is characterized by the presence of a benzyloxy group attached to an ethoxy chain, which is further connected to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Benzyloxy)ethoxy]aniline typically involves the reaction of 4-hydroxyaniline with benzyl bromide in the presence of a base, followed by the reaction with ethylene oxide. The reaction conditions often include:

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)

    Temperature: Room temperature to 80°C

    Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-[2-(Benzyloxy)ethoxy]aniline undergoes various types of chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones.

    Reduction: Can be reduced to form corresponding amines.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the aniline nitrogen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

4-[2-(Benzyloxy)ethoxy]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(Benzyloxy)ethoxy]aniline involves its interaction with various molecular targets. The benzyloxy group can participate in π-π interactions, while the aniline moiety can engage in hydrogen bonding and nucleophilic attacks. These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological contexts .

Comparison with Similar Compounds

  • 4-(2-Methoxyethoxy)aniline
  • 4-(2-Ethoxyethoxy)aniline
  • 4-(2-Phenoxyethoxy)aniline

Comparison: 4-[2-(Benzyloxy)ethoxy]aniline is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties compared to its analogs.

Properties

IUPAC Name

4-(2-phenylmethoxyethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c16-14-6-8-15(9-7-14)18-11-10-17-12-13-4-2-1-3-5-13/h1-9H,10-12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKUBPCWVCRYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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